Product packaging for 2-Cyclohexen-1-one, 2-hydroxy-(Cat. No.:CAS No. 10316-66-2)

2-Cyclohexen-1-one, 2-hydroxy-

Cat. No.: B086646
CAS No.: 10316-66-2
M. Wt: 112.13 g/mol
InChI Key: JQPFYXFVUKHERX-UHFFFAOYSA-N
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Description

Structural Classification within Enolized Cyclohexenone Systems

2-Cyclohexen-1-one (B156087), 2-hydroxy- is classified as a cyclic enol-ketone. It is the enol tautomer of 1,2-cyclohexanedione (B122817). researchgate.netnih.gov The presence of both a hydroxyl group and a carbonyl group within the cyclic structure is a defining feature.

The tautomeric equilibrium between the diketo form (1,2-cyclohexanedione) and the enol form (2-hydroxy-2-cyclohexen-1-one) is a key aspect of its chemistry. researchgate.netnih.gov While the keto form is generally more stable for many simple carbonyl compounds, in the case of 1,2-cyclohexanedione, the enol tautomer is significantly populated. researchgate.netnih.gov This stabilization of the enol form is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.netnih.gov Theoretical studies have shown that the enol tautomer is the lower energy form compared to the diketo structure. uci.edu

The structure of 2-Cyclohexen-1-one, 2-hydroxy- features an α,β-unsaturated ketone system, which is a common motif in organic chemistry and contributes to its reactivity profile. The ring itself often adopts a non-planar, chair-like conformation. uci.edu

Significance and Research Trajectory of 2-Cyclohexen-1-one, 2-hydroxy-

The significance of 2-Cyclohexen-1-one, 2-hydroxy- in academic research stems from its versatile chemical nature and its presence in various contexts. It is recognized as a flavoring agent and has been classified as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).

Early research often focused on the fundamental properties and reactions of cyclohexenone systems. Over time, the specific attributes of the 2-hydroxy substituted derivative became a subject of more detailed investigation. Studies have explored its synthesis, often through the oxidation of other cyclic compounds. oup.com

A significant area of research has been the exploration of its tautomeric equilibrium with 1,2-cyclohexanedione, employing techniques like infrared spectroscopy and quantum chemistry calculations to understand the relative stabilities and populations of the tautomers in different phases. researchgate.net The potential for its derivatives to exhibit biological activities has also driven research, with studies investigating its antimicrobial properties.

Academic Research Focus and Current Gaps for 2-Cyclohexen-1-one, 2-hydroxy-

Current academic research on 2-Cyclohexen-1-one, 2-hydroxy- is multifaceted, encompassing organic synthesis, physical organic chemistry, and medicinal chemistry.

Key Research Areas:

Synthesis and Derivatization: Researchers continue to explore new and more efficient synthetic routes to 2-Cyclohexen-1-one, 2-hydroxy- and its derivatives. oup.com The goal is often to create novel compounds with enhanced or specific properties for various applications.

Tautomerism and Photochemistry: The keto-enol tautomerism remains a topic of interest, with studies aiming to further elucidate the factors influencing the equilibrium. researchgate.netchemrxiv.org The photochemistry of this system, particularly the behavior of the enol and keto chromophores upon excitation, is another area of active investigation. uci.edu

Reaction Mechanisms: Understanding the mechanisms of reactions involving 2-Cyclohexen-1-one, 2-hydroxy- is crucial for its application in organic synthesis. Its ability to act as both a nucleophile and an electrophile allows for a wide range of chemical transformations.

Biological Activity: While some antimicrobial properties have been reported, further research is needed to fully understand the scope of its biological activities and the underlying mechanisms of action.

Current Gaps in Research:

Comprehensive Reactivity Profile: While its participation in various reactions is known, a comprehensive and systematic study of its reactivity with a wide range of reagents under different conditions is not fully established.

Mechanism of Biological Action: For the reported biological activities, the precise molecular targets and pathways are often not well-defined.

Advanced Material Applications: The potential for incorporating this molecule into advanced materials, for example, as a building block for polymers or functional materials, remains largely unexplored.

Detailed Thermodynamic and Kinetic Data: While some theoretical calculations exist, more extensive experimental data on the thermodynamics and kinetics of its reactions and tautomerization would be valuable for predictive modeling and reaction optimization.

Data Tables

Table 1: Physicochemical Properties of 2-Cyclohexen-1-one, 2-hydroxy-

PropertyValueSource
Molecular Formula C₆H₈O₂ guidechem.com
Molecular Weight 112.13 g/mol
CAS Number 10316-66-2 guidechem.com
Melting Point 30 °C lookchem.com
Boiling Point 256.6 °C at 760 mmHg lookchem.com
Density 1.229 g/cm³ lookchem.com
Flash Point 106.2 °C lookchem.com
Water Solubility Soluble guidechem.com
pKa 8.82 ± 0.20 (Predicted) guidechem.com
XLogP3-AA 0.7 guidechem.com

Table 2: Spectroscopic and Computational Data for 2-Cyclohexen-1-one, 2-hydroxy-

Data TypeKey InformationSource
InChI InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h3,7H,1-2,4H2 guidechem.comuni.lu
InChIKey JQPFYXFVUKHERX-UHFFFAOYSA-N guidechem.comuni.lu
Canonical SMILES C1CC=C(C(=O)C1)O guidechem.comuni.lu
Topological Polar Surface Area 37.3 Ų guidechem.com
Hydrogen Bond Acceptor Count 2 guidechem.com
Predicted Collision Cross Section ([M+H]⁺) 118.8 Ų uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B086646 2-Cyclohexen-1-one, 2-hydroxy- CAS No. 10316-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h3,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPFYXFVUKHERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145677
Record name 2-Hydroxy-2-cyclohexen-1-one
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble in water, ethanol, fat
Record name 2-Hydroxy-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/671/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10316-66-2
Record name 2-Hydroxy-2-cyclohexen-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-cyclohexen-1-one
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Record name 2-Hydroxy-2-cyclohexen-1-one
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Record name 2-hydroxycyclohex-2-en-1-one
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Advanced Synthetic Methodologies for 2 Cyclohexen 1 One, 2 Hydroxy and Analogues

Direct Synthetic Routes to 2-Cyclohexen-1-one (B156087), 2-hydroxy-

Direct approaches to 2-hydroxy-2-cyclohexen-1-one often involve the introduction of oxygen functionalities onto a pre-existing six-membered ring structure. These methods can be broadly categorized into oxidative approaches targeting cyclohexene (B86901) derivatives and hydroxylation reactions of cyclohexanone (B45756) precursors.

Oxidative Approaches to Cyclohexene Derivatives

The oxidation of cyclohexene is a complex process that can yield a variety of products depending on the chosen oxidant and catalyst. The reaction can proceed via epoxidation or allylic oxidation. While the direct, selective oxidation of cyclohexene to 2-hydroxy-2-cyclohexen-1-one is challenging, certain methodologies have been developed to favor the formation of related oxygenated products which can serve as precursors. For instance, the oxidation of cyclohexene with hydrogen peroxide in the presence of a vanadium catalyst has been reported as a method for preparing 2-cyclohexenone orgsyn.org. Further oxidation or functionalization of 2-cyclohexenone can then lead to the desired 2-hydroxy derivative.

The selective oxidation of cyclohexene is often difficult to control due to the presence of two reactive centers, the C=C double bond and the allylic C-H bonds researchgate.net. The choice of catalyst and oxidant plays a crucial role in directing the reaction towards either epoxidation or allylic oxidation researchgate.net.

Hydroxylation Reactions of Cyclohexanone Precursors

A more direct route to 2-hydroxy-2-cyclohexen-1-one involves the α-hydroxylation of cyclohexanone to form 2-hydroxycyclohexanone, which can then be dehydrated to the target compound orgsyn.org. The oxidation of cyclohexanone in the presence of chromium naphthenate has been shown to proceed predominantly through a 2-hydroxycyclohexanone intermediate researchgate.netosti.gov. This catalytic system appears to favor the formation of the α-hydroxy ketone over other oxidation products researchgate.netosti.gov.

The direct α-hydroxylation of ketones is a fundamental transformation in organic synthesis. Various reagents and catalytic systems have been developed to achieve this conversion efficiently.

Indirect Synthesis via Tautomeric Precursors, e.g., 1,2-Cyclohexanedione (B122817) Transformations

An effective indirect route to 2-hydroxy-2-cyclohexen-1-one involves the synthesis of its tautomeric precursor, 1,2-cyclohexanedione. 1,2-Cyclohexanedione exists in equilibrium with its more stable enol form, 2-hydroxy-2-cyclohexen-1-one wikipedia.org. The enol tautomer is reported to be about 1 kcal/mol more stable than the diketo form wikipedia.org.

A well-established method for the preparation of 1,2-cyclohexanedione is the oxidation of cyclohexanone with selenium dioxide wikipedia.org. This reaction provides a reliable pathway to the diketone, which readily tautomerizes to the desired α-hydroxy enone.

PrecursorReagentProductYieldReference
CyclohexanoneSelenium dioxide1,2-CyclohexanedioneNot specified wikipedia.org

This table summarizes the synthesis of the tautomeric precursor to 2-hydroxy-2-cyclohexen-1-one.

Chemo- and Regioselective Synthesis of 2-Cyclohexen-1-one, 2-hydroxy- Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing substituted analogues of 2-hydroxy-2-cyclohexen-1-one. The ability to control the position of substituents on the cyclohexenone ring is essential for the synthesis of complex target molecules.

Methodologies for the regioselective synthesis of substituted cyclohexenones often involve multi-step sequences that allow for the controlled introduction of functional groups. For example, the acid-mediated rearrangement of O-perfluoroalkylsulfonyl difluorides derived from 4,4-disubstituted 2-hydroxycyclohexa-2,5-dienones has been shown to proceed with regioselective migration, enabling the synthesis of highly substituted phenols semanticscholar.org. While not directly producing 2-hydroxy-2-cyclohexen-1-one, this demonstrates a strategy for controlling regiochemistry in related systems.

Catalytic Strategies in 2-Cyclohexen-1-one, 2-hydroxy- Synthesis

Catalysis plays a pivotal role in the development of efficient and selective syntheses of 2-hydroxy-2-cyclohexen-1-one and its analogues. Both metal-based and organocatalytic systems have been employed to achieve these transformations.

Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts has been successfully applied to the synthesis of chiral 4-hydroxy-2-cyclohexenone derivatives semanticscholar.orgmdpi.com. This method allows for the enantioselective reduction of a cyclohexenedione precursor, providing access to optically active building blocks semanticscholar.orgmdpi.com.

In the realm of oxidative catalysis, chromium naphthenate has been identified as a catalyst for the conversion of cyclohexanone to 2-hydroxycyclohexanone, a key precursor to the target molecule researchgate.netosti.gov. The presence of the chromium salt significantly influences the reaction pathway, favoring the formation of the α-hydroxy ketone researchgate.netosti.gov.

Reaction TypeCatalystSubstrateProductKey FeatureReference
Asymmetric Transfer HydrogenationBifunctional Ruthenium Catalyst1,4-Cyclohexenedione monoethylene ketalChiral 4-hydroxy-2-cyclohexenoneEnantioselective reduction semanticscholar.orgmdpi.com
OxidationChromium naphthenateCyclohexanone2-HydroxycyclohexanoneSelective α-hydroxylation researchgate.netosti.gov

This table highlights key catalytic strategies employed in the synthesis of 2-hydroxy-2-cyclohexen-1-one and its analogues.

Mechanistic Elucidation of Reactions Involving 2 Cyclohexen 1 One, 2 Hydroxy

Reaction Pathway Analysis in 2-Cyclohexen-1-one (B156087), 2-hydroxy- Formation

The formation of 2-Cyclohexen-1-one, 2-hydroxy- often involves the oxidation of a precursor, such as 2-cyclohexen-1-one or a related cyclohexene (B86901) derivative. The introduction of the hydroxyl group at the C-2 position is a key transformation that can proceed through various mechanistic pathways.

The synthesis of hydroxylated cyclohexenones can be achieved through the activation of an allylic C-H bond. This process is a cornerstone of modern synthetic chemistry, allowing for the direct functionalization of otherwise inert positions. In systems related to 2-cyclohexen-1-one, the activation of the allylic C-H bond at the C-4 or C-6 position is a common strategy. However, the formation of 2-Cyclohexen-1-one, 2-hydroxy- involves functionalization at the vinylic C-2 position, which typically follows a different mechanistic route, often initiated by the epoxidation of the double bond or the oxidation of a corresponding enolate.

In the context of related cyclohexenone systems, allylic C-H activation is often facilitated by transition metal catalysts, such as those based on palladium, copper, or rhodium. The generally accepted mechanism for palladium-catalyzed allylic C-H activation involves the formation of a π-allyl palladium intermediate. This process can be initiated by an electrophilic palladation of the double bond or by a concerted metalation-deprotonation pathway. Once the π-allyl complex is formed, a nucleophile can attack, leading to the functionalized product.

For instance, the oxidation of cyclohexene can lead to the formation of 2-cyclohexen-1-one. Mechanistic studies suggest that this can proceed via an allylic oxidation pathway where an allylic C-H bond is cleaved in the rate-determining step. The use of different oxidants and catalytic systems can influence the selectivity and efficiency of this transformation.

The reactions of α,β-unsaturated ketones, including 2-cyclohexen-1-one, are characterized by the formation of key intermediates that dictate the final product. One of the most important intermediates is the enolate, which can be generated by the deprotonation of the α-carbon or by the conjugate addition of a nucleophile to the β-carbon.

In the context of the formation of 2-Cyclohexen-1-one, 2-hydroxy-, a plausible pathway involves the epoxidation of the double bond of 2-cyclohexen-1-one to form 2,3-epoxycyclohexanone. This epoxide is a key intermediate that can then undergo a base-catalyzed rearrangement. The base abstracts a proton from the α-carbon (C-2), leading to the opening of the epoxide ring and the formation of an enolate intermediate. Subsequent protonation of this enolate at the oxygen atom yields the final product, 2-Cyclohexen-1-one, 2-hydroxy-.

Another potential pathway involves the direct oxidation of the enolate of cyclohexanone (B45756). In this scenario, the enolate is formed by deprotonation of cyclohexanone, and this nucleophilic intermediate is then attacked by an electrophilic oxygen source, such as a peroxide or a molybdenum-based oxidant, to introduce the hydroxyl group at the C-2 position, followed by oxidation of the alcohol to the ketone.

Epoxidation Mechanisms of Unsaturated Ketones, with Relevance to 2-Cyclohexen-1-one Systems

The epoxidation of α,β-unsaturated ketones is a fundamental transformation that provides access to a variety of valuable synthetic intermediates. The mechanism of this reaction is highly dependent on the nature of the oxidant and the reaction conditions.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction. In the epoxidation of 2-cyclohexen-1-one with tert-butyl hydroperoxide, the measurement of carbon-13 KIEs has provided significant insight into the reaction mechanism. A study revealed a large primary ¹³C KIE at the β-carbon (C-3) and a smaller KIE at the α-carbon (C-2). This indicates that the nucleophilic attack of the hydroperoxide on the β-carbon is the rate-determining step of the reaction.

PositionExperimental k¹²/k¹³
C-2 (α)1.010
C-3 (β)1.032
C-1 (C=O)1.002
C-41.001
C-51.000
C-61.001

Data from a study on the epoxidation of 2-cyclohexen-1-one with tert-butyl hydroperoxide.

These results support a stepwise mechanism where the initial conjugate addition of the peroxide anion to the enone system is the slow step, followed by a rapid intramolecular cyclization to form the epoxide ring.

The stereochemical outcome of the epoxidation of cyclic α,β-unsaturated ketones is a critical aspect, particularly in the synthesis of chiral molecules. The diastereoselectivity of the epoxidation is influenced by the steric and electronic properties of the substrate and the reagents.

In the epoxidation of substituted cyclohexenones, the incoming oxidant can approach the double bond from either the same face (syn) or the opposite face (anti) as existing substituents. The presence of a directing group, such as a hydroxyl group at a nearby position, can exert significant control over the stereochemistry of the epoxidation. For instance, in allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond through the formation of a hydrogen bond with the peroxide reagent.

In the absence of a directing group, the stereochemical outcome is often governed by steric hindrance. The oxidant will preferentially attack the less hindered face of the double bond. Theoretical calculations have suggested that for cyclohexenone systems, an axial attack of the nucleophile is generally preferred in the initial addition step, which can influence the final stereochemistry of the epoxide.

Electrochemical Reduction Mechanisms and Hydrodimerization Pathways of α,β-Unsaturated Cyclohexenones

The electrochemical reduction of α,β-unsaturated ketones offers an alternative and often more environmentally friendly approach to chemical reduction methods. The mechanism of this process can be complex and is highly dependent on the reaction conditions, such as the electrode material, solvent, and pH.

For 2-cyclohexen-1-one and its derivatives, electrochemical reduction can lead to a variety of products, including the corresponding saturated ketone, the allylic alcohol, or hydrodimers. The formation of these products is governed by the initial electron transfer steps and the subsequent protonation and dimerization reactions.

In aqueous or protic organic solvents, the electrochemical reduction of 2-cyclohexen-1-one typically proceeds through a one-electron reduction to form a radical anion. This radical anion can then be protonated to form a neutral radical. The fate of this radical intermediate determines the final product distribution. It can either accept a second electron and a proton to yield the saturated ketone, or it can dimerize with another radical to form a hydrodimer.

The pH of the solution plays a crucial role in the reaction pathway. At low pH, the protonated form of the enone is reduced, leading to the formation of a neutral radical that readily dimerizes. At higher pH, the unprotonated enone is reduced to a radical anion, which can also be protonated and then dimerize. The competition between these pathways influences the yield and selectivity of the hydrodimerization reaction.

Controlled-potential electrolysis studies have shown that the primary products of the electrochemical reduction of 2-cyclohexen-1-one are often the hydrodimers, which can exist as a mixture of diastereomers. The relative stereochemistry of these dimers is influenced by the coupling of the radical intermediates.

CompoundReduction PathwayMajor Products
2-Cyclohexen-1-oneOne-electron reduction to radical anion, followed by protonation and dimerization.Hydrodimers
2-Cyclohexen-1-oneTwo-electron, two-proton reduction.Cyclohexanone

The hydrodimerization can proceed through different coupling modes (e.g., 4,4', 4,6', 6,6'), leading to a variety of dimeric structures. The specific conditions of the electrolysis can be tuned to favor the formation of a particular dimer.

Reactivity Patterns and Derivatization Chemistry of 2 Cyclohexen 1 One, 2 Hydroxy

Nucleophilic Addition Reactions at the α,β-Unsaturated Carbonyl System of 2-Cyclohexen-1-one (B156087), 2-hydroxy-

The α,β-unsaturated ketone framework in 2-hydroxy-2-cyclohexen-1-one presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-3). Attack at C-1 is termed a 1,2-addition, while attack at C-3 is a 1,4-conjugate addition, often referred to as a Michael-type addition. The presence of the electron-donating hydroxyl group at C-2 modulates the electrophilicity of this system compared to the parent 2-cyclohexen-1-one.

The Michael reaction involves the addition of a soft nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. Research has shown that 2-hydroxy-2-cyclohexen-1-one (as the enol form of 1,2-cyclohexanedione) can effectively participate in Michael-type reactions. A key example is its reaction with methyl vinyl ketone, where C-alkylation occurs selectively at the C-3 position. This demonstrates the susceptibility of the β-carbon to nucleophilic attack, leading to the formation of a new carbon-carbon bond. oup.com The reaction affords 3-(3-oxobutyl)-2-hydroxy-2-cyclohexen-1-one as the major product, highlighting a regioselective addition to the conjugated system. oup.com

Michael DonorProductReaction TypeReference
Methyl vinyl ketone3-(3-Oxobutyl)-2-hydroxy-2-cyclohexen-1-oneMichael Addition / C-Alkylation oup.com

Organometallic reagents are potent nucleophiles widely used for C-C bond formation. The regioselectivity of their addition to α,β-unsaturated systems is heavily influenced by the nature of the metal, following the principles of Hard and Soft Acid and Base (HSAB) theory. "Soft" nucleophiles, such as organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition. In contrast, "harder" nucleophiles like Grignard reagents can sometimes yield a mixture of 1,2- and 1,4-addition products.

In the case of 2-hydroxy-2-cyclohexen-1-one, it has been noted to react with organometallic reagents such as the phenyl Grignard reagent. researchgate.net While detailed product analysis from this specific reaction is limited in the available literature, the general reactivity pattern for enones suggests that conjugate addition is a highly probable pathway, especially with softer organometallic species like organocuprates. This would result in the formation of 3-substituted cyclohexanones after tautomerization of the initial enolate intermediate.

Organometallic ReagentExpected Major Product (after workup)Addition Type
Phenylmagnesium bromide (Grignard Reagent)2-Hydroxy-3-phenylcyclohexan-1-one1,4-Conjugate Addition
Lithium diphenylcuprate (Gilman Reagent)2-Hydroxy-3-phenylcyclohexan-1-one1,4-Conjugate Addition
Lithium dimethylcuprate (Gilman Reagent)2-Hydroxy-3-methylcyclohexan-1-one1,4-Conjugate Addition

Functional Group Transformations of the Hydroxyl Moiety

The enolic hydroxyl group in 2-hydroxy-2-cyclohexen-1-one is a key functional handle for various transformations. It exhibits both acidic and nucleophilic properties, allowing for a range of derivatization reactions. For cyclic 1,2-diketones that exist in their enol form (diosphenols), O-alkylation is a typical reaction pathway when treated with alkylating agents. nih.gov This suggests that the hydroxyl group can be readily converted into an enol ether. Similarly, acylation can produce the corresponding enol ester.

Furthermore, the hydroxyl group can be displaced by other nucleophiles. For instance, reactions with primary or secondary amines, often catalyzed by acid, can lead to the formation of cyclic α-keto enamines. This transformation has been demonstrated for structurally similar cyclic enolones, which react with amines under reflux conditions to yield the corresponding enamine products. acs.org

Reaction TypeExample ReagentProduct Class
O-AlkylationMethyl iodide (CH₃I)Enol Ether (2-Methoxy-2-cyclohexen-1-one)
O-AcylationAcetyl chloride (CH₃COCl)Enol Ester (2-Acetoxy-2-cyclohexen-1-one)
O-SilylationTrimethylsilyl (B98337) chloride ((CH₃)₃SiCl)Silyl Enol Ether
Enamine FormationPyrrolidineα-Keto Enamine

Derivatization Strategies for Analytical and Synthetic Applications of 2-Cyclohexen-1-one, 2-hydroxy-

Chemical derivatization is a powerful strategy to modify the properties of an analyte to make it more suitable for a specific analytical technique or to facilitate further synthetic steps. For 2-hydroxy-2-cyclohexen-1-one, derivatization can target either the hydroxyl group or the carbonyl group to enhance detectability or improve performance in chromatographic separation.

For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), attaching a chromophoric or fluorophoric tag can dramatically increase detection sensitivity. The enolic hydroxyl group is an ideal site for such labeling. Fluorogenic reagents that are commonly used to derivatize hydroxyl groups include dansyl chloride and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). Reaction with these agents introduces a highly fluorescent moiety onto the molecule, allowing for trace-level detection by HPLC with fluorescence detection (HPLC-FLD). This approach is particularly valuable in complex matrices where high sensitivity and selectivity are required. The keto-enol equilibrium of the molecule may also be exploited, as this tautomerism can influence the fluorescence properties of probes. mdpi.comrsc.org

Labeling ReagentTarget Functional GroupAnalytical Advantage
Dansyl ChlorideHydroxyl (-OH)Fluorescence
4-Fluoro-7-nitrobenzofurazan (NBD-F)Hydroxyl (-OH)Fluorescence
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl (C=O)UV/Visible Chromophore

For analysis by Gas Chromatography (GC), compounds containing polar functional groups like hydroxyl and ketone moieties often exhibit poor peak shape and thermal instability. Derivatization is therefore essential to increase their volatility and stability. researchgate.netlibretexts.org

Silylation: The most common derivatization technique for hydroxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogen of the hydroxyl group to form a non-polar and thermally stable trimethylsilyl (TMS) ether. researchgate.net

Oxime Formation: The ketone group can be derivatized separately or simultaneously. Reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBOA) react with the carbonyl to form a stable oxime derivative. researchgate.net This is particularly advantageous as the resulting PFBOA-oxime is highly sensitive to electron capture detection (ECD) in GC and negative chemical ionization (NCI) in mass spectrometry (MS), enabling very low detection limits. researchgate.net

These derivatization methods allow for the robust analysis of 2-hydroxy-2-cyclohexen-1-one by GC-MS, facilitating its identification and quantification in various applications.

Derivatization ReagentTarget Functional Group(s)Purpose
BSTFA or MSTFAHydroxyl (-OH)Increase volatility and thermal stability (forms TMS ether)
PFBOACarbonyl (C=O)Increase volatility and enhance sensitivity (forms oxime)
Acetic AnhydrideHydroxyl (-OH)Increase stability (forms ester)

Advanced Spectroscopic Characterization of 2 Cyclohexen 1 One, 2 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Cyclohexen-1-one (B156087), 2-hydroxy- in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirm the bonding framework, and investigate dynamic processes such as tautomerism.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and nature of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The enolic hydroxyl proton (-OH) is anticipated to appear as a broad singlet significantly downfield, a characteristic feature resulting from deshielding due to its acidic nature and involvement in intramolecular hydrogen bonding. The vinylic proton at the C3 position would resonate in the olefinic region, likely as a triplet due to coupling with the two adjacent protons on C4. The protons on the three methylene (B1212753) groups (C4, C5, and C6) would appear in the aliphatic region, with their chemical shifts and multiplicities determined by their proximity to the electron-withdrawing carbonyl and double bond functionalities.

The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The spectrum is expected to display six distinct signals. The carbonyl carbon (C1) would be the most downfield signal due to the strong deshielding effect of the oxygen atom. The olefinic carbons (C2 and C3) would appear in the characteristic range for sp²-hybridized carbons, with C2 (bearing the hydroxyl group) resonating further downfield than C3. The remaining three signals would correspond to the sp³-hybridized methylene carbons (C4, C5, and C6) in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclohexen-1-one, 2-hydroxy- Note: These are estimated values based on typical chemical shift ranges and structural analysis. Actual experimental values may vary based on solvent and other conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-~198
C2-~145
C3~6.0 (t)~125
C4~2.4 (m)~30
C5~2.0 (m)~22
C6~2.5 (m)~38
2-OH>10 (s, br)-

While 1D NMR suggests a structure, 2D NMR experiments are essential to unambiguously confirm the atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 2-Cyclohexen-1-one, 2-hydroxy-, a COSY spectrum would be expected to show a clear correlation between the vinylic proton (H3) and the allylic protons on C4. It would also map out the sequential coupling pathway from the C4 protons to the C5 protons, and from the C5 protons to the C6 protons, confirming the integrity of the cyclohexene (B86901) ring's aliphatic chain. emerypharma.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. A key expected correlation would be between the hydroxyl proton and the vinylic H3, providing evidence for the cis-enol configuration.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgnih.gov It allows for the definitive assignment of each protonated carbon in the molecule by linking the known ¹H chemical shifts to their corresponding ¹³C signals. For instance, the signal for H3 in the ¹H spectrum would show a cross-peak to the C3 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). wikipedia.org Key expected HMBC correlations for 2-Cyclohexen-1-one, 2-hydroxy- would include:

The hydroxyl proton to C1 and C2.

The vinylic proton H3 to carbons C1, C2, and C5.

H2BC (Heteronuclear 2-Bond Correlation): This experiment specifically identifies two-bond ¹H-¹³C correlations, which can sometimes be ambiguous in an HMBC spectrum. It would help to confirm correlations such as H3 to C2 and H6 to C1.

2-Cyclohexen-1-one, 2-hydroxy- is the enol tautomer of the α-diketone, cyclohexane-1,2-dione. The equilibrium between these two forms is a classic example of keto-enol tautomerism. nih.gov While the enol form is significantly stabilized by conjugation and intramolecular hydrogen bonding, the keto tautomer may exist in small quantities in solution.

Variable Temperature (VT) NMR is the primary technique used to study such dynamic equilibria. nih.govencyclopedia.pub By recording NMR spectra at different temperatures, one can observe changes in the chemical shifts and line shapes of the signals. asu.edubiopchem.education

Slow Exchange: At low temperatures, the interconversion between the keto and enol forms may be slow on the NMR timescale, potentially allowing for the observation of separate, distinct signals for both tautomers.

Coalescence: As the temperature is increased, the rate of interconversion increases. This leads to the broadening of the signals corresponding to the exchanging sites. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals merge into a single, broad peak.

Fast Exchange: At temperatures above Tc, the interconversion is rapid, and a single, sharp, averaged signal is observed.

By analyzing the spectra across this temperature range, it is possible to calculate the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the tautomerization process, providing quantitative insight into the energy barrier of the interconversion and the relative stability of the two forms.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com They are particularly sensitive to the types of functional groups present and their chemical environment, making them ideal for studying the carbonyl and hydroxyl groups in 2-Cyclohexen-1-one, 2-hydroxy-.

The positions of the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations in the IR and Raman spectra are highly diagnostic.

Carbonyl (C=O) Stretch: For a typical saturated six-membered cyclic ketone, the C=O stretch appears around 1715 cm⁻¹. libretexts.org However, in 2-Cyclohexen-1-one, 2-hydroxy-, two factors lower this frequency:

Conjugation: The carbonyl group is in conjugation with the C=C double bond. This delocalization of π-electrons weakens the C=O bond, reducing its force constant and shifting the absorption to a lower wavenumber. spectroscopyonline.com

Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen further weakens the C=O bond, causing an additional shift to a lower frequency. Considering both effects, the C=O stretching frequency for this molecule is expected to appear in the range of 1640-1670 cm⁻¹ . This strong absorption would be a prominent feature in the IR spectrum.

Hydroxyl (O-H) Stretch: The O-H stretching frequency is extremely sensitive to hydrogen bonding. A "free" hydroxyl group, not involved in hydrogen bonding, typically shows a sharp, relatively weak absorption around 3600 cm⁻¹. In contrast, the O-H group in 2-Cyclohexen-1-one, 2-hydroxy- is strongly engaged in an intramolecular hydrogen bond. This interaction weakens the O-H bond, resulting in a very broad and intense absorption band at a significantly lower frequency, typically in the region of 3200-3500 cm⁻¹ . jchemrev.com

Table 2: Characteristic IR and Raman Frequencies for 2-Cyclohexen-1-one, 2-hydroxy-

Vibrational ModeExpected Frequency (cm⁻¹)Expected IR IntensityExpected Raman IntensityNotes
O-H Stretch3200-3500Strong, BroadWeakIndicates strong intramolecular hydrogen bonding.
C=O Stretch1640-1670StrongMediumFrequency lowered by conjugation and H-bonding.
C=C Stretch1600-1640MediumStrongConjugated with the carbonyl group.

The molecular structure of 2-Cyclohexen-1-one, 2-hydroxy- is perfectly arranged for the formation of a stable, six-membered intramolecular hydrogen bond between the 2-hydroxy group (donor) and the 1-carbonyl oxygen (acceptor). This type of interaction is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), where the hydrogen bond strength is enhanced by the π-electron delocalization within the conjugated system. dntb.gov.uasemanticscholar.org

Spectroscopic data provides definitive proof of this network:

In IR Spectroscopy, as noted above, the primary evidence is the appearance of a broad O-H stretching band between 3200-3500 cm⁻¹ and the shift of the C=O stretch to a lower wavenumber (1640-1670 cm⁻¹). The broadness of the O-H band is a hallmark of hydrogen bonding. jchemrev.com

In ¹H NMR Spectroscopy, the proton of the hydroxyl group involved in the intramolecular hydrogen bond is significantly deshielded. It is expected to resonate at a very high chemical shift (often >10 ppm), far downfield from typical alcohol protons. This deshielding is a direct consequence of the proton's proximity to the electronegative carbonyl oxygen and its involvement in the hydrogen bond. nih.gov

Together, these spectroscopic features provide a comprehensive and consistent picture confirming the presence and influence of the intramolecular hydrogen bonding network, which is a critical factor governing the structure, stability, and reactivity of 2-Cyclohexen-1-one, 2-hydroxy-.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

The electronic absorption characteristics of 2-Cyclohexen-1-one, 2-hydroxy- are primarily dictated by its α,β-unsaturated ketone functionality, which acts as a chromophore. libretexts.org This conjugated system gives rise to distinct electronic transitions that are observable in the ultraviolet-visible (UV-Vis) spectrum. The principal transitions are the n → π* (non-bonding to pi-antibonding) and π → π* (pi-bonding to pi-antibonding) transitions. youtube.comelte.hu

The π → π* transition is of high energy and corresponds to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net This transition is typically strong, exhibiting a high molar absorptivity (ε), and for α,β-unsaturated ketones, it is observed at shorter wavelengths. For the parent compound, 2-cyclohexenone, this strong absorption band appears around 224 nm. researchgate.net

Conversely, the n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. uzh.ch This transition is electronically forbidden, resulting in a significantly weaker absorption band (low molar absorptivity) at longer wavelengths, typically around 300-330 nm for α,β-unsaturated ketones. nih.govmsu.edu

The position and intensity of these absorption bands are sensitive to solvent polarity. vlabs.ac.inslideshare.net For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths), as the more polar excited state is stabilized by the polar solvent. slideshare.netuomustansiriyah.edu.iq In contrast, n → π* transitions typically exhibit a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. vlabs.ac.inslideshare.net This is because the non-bonding electrons of the carbonyl group in the ground state can be stabilized by hydrogen bonding with polar solvents, thus increasing the energy gap for the transition. vlabs.ac.in

Table 1: Typical UV-Vis Absorption Data for α,β-Unsaturated Ketone Chromophores
TransitionTypical λmax (nm)Typical Molar Absorptivity (ε)Solvent Effect (Increasing Polarity)
π → π220-250>10,000Bathochromic Shift (Red Shift)
n → π300-330<100Hypsochromic Shift (Blue Shift)

As 2-Cyclohexen-1-one, 2-hydroxy- possesses a stereocenter, its enantiomers are optically active and can be characterized by their chiroptical properties using Circular Dichroism (CD) spectroscopy. egyankosh.ac.in CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the molecule's three-dimensional structure.

The electronic transitions observed in the UV-Vis spectrum (n → π* and π → π*) also give rise to signals in the CD spectrum, known as Cotton effects. egyankosh.ac.in The sign (positive or negative) and intensity of these Cotton effects are directly related to the absolute configuration of the chiral centers within the molecule. rsc.org

For chiral α,β-unsaturated ketones, empirical rules, such as the Octant Rule and the Helicity Rule, have been developed to correlate the sign of the Cotton effect with the stereochemistry of the molecule. egyankosh.ac.inrsc.orgacs.org These rules consider the spatial arrangement of substituents relative to the planar chromophore. The sign of the Cotton effect for the n → π* transition, in particular, is highly sensitive to the conformation and configuration of the cyclohexenone ring and its substituents.

For instance, the helicity of the enone chromophore, defined by the C=C-C=O dihedral angle, plays a crucial role in determining the sign of the π → π* Cotton effect. rsc.org A positive helicity generally corresponds to a positive Cotton effect, while a negative helicity results in a negative one. By analyzing the CD spectra of enantiomerically enriched derivatives of 2-Cyclohexen-1-one, 2-hydroxy-, it is possible to deduce their absolute configurations.

Mass Spectrometry: Fragmentation Pathways and Accurate Mass Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and structural features of 2-Cyclohexen-1-one, 2-hydroxy-. The monoisotopic mass of this compound (C₆H₈O₂) is 112.05243 u. chemexper.com

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation to produce a characteristic pattern of fragment ions. rsc.org For cyclic ketones like 2-Cyclohexen-1-one, 2-hydroxy-, fragmentation patterns can be complex but often involve characteristic losses. miamioh.edu

Common fragmentation pathways for cyclohexenone derivatives include:

Loss of a hydrogen atom: Leading to an [M-1]⁺ ion.

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion, which can occur if rearrangement precedes fragmentation.

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones, producing an [M-28]⁺˙ ion.

Retro-Diels-Alder (RDA) reaction: Cyclohexene and its derivatives can undergo a characteristic RDA fragmentation, breaking the ring into a diene and a dienophile. msu.edudocbrown.info For 2-Cyclohexen-1-one, 2-hydroxy-, this could lead to several charged fragments depending on where the charge resides.

Loss of a hydroxyl radical (•OH): Given the 2-hydroxy substituent, loss of •OH to form an [M-17]⁺ ion is a plausible pathway. libretexts.org

Loss of water (H₂O): Dehydration can occur, especially in alcohols, leading to an [M-18]⁺˙ ion. youtube.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This data is invaluable for confirming the molecular formula and distinguishing between isobaric species.

Table 2: Predicted Key Ions in the Mass Spectrum of 2-Cyclohexen-1-one, 2-hydroxy- (C₆H₈O₂)
m/z (Nominal)Possible FormulaInterpretation
112[C₆H₈O₂]⁺˙Molecular Ion (M⁺˙)
97[C₅H₅O₂]⁺Loss of •CH₃
95[C₆H₇O]⁺Loss of •OH
94[C₆H₆O]⁺˙Loss of H₂O
84[C₅H₈O]⁺˙Loss of CO
68[C₄H₄O]⁺˙Fragment from RDA
55[C₃H₃O]⁺Common fragment in cyclic ketones

Electronic Structure and Molecular Geometry Calculations (DFT, ab initio)

Theoretical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons that dictates its chemical properties. High-level ab initio and DFT methods are employed to solve the Schrödinger equation, providing detailed information about the molecule's electronic landscape. mdpi.comrsc.org

Geometry optimization is a computational process that determines the lowest energy conformation of a molecule. By using specific theoretical levels and basis sets, such as the B3LYP functional with the 6-311+G(d,p) basis set, researchers can calculate key structural parameters. researchgate.net This process yields precise values for bond lengths, bond angles, and dihedral angles that correspond to a stable molecular structure.

While specific, detailed computational studies providing optimized geometric parameters for 2-Cyclohexen-1-one, 2-hydroxy- are not extensively documented in publicly available literature, the methodology is well-established. For analogous compounds, such as derivatives of cyclohexanone (B45756), DFT calculations have been shown to provide results that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netlew.ro The optimization process confirms that the calculated structure represents an energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Cyclohexanone Framework (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations for similar structures, as specific data for 2-Cyclohexen-1-one, 2-hydroxy- is not available in the cited sources. The data below is based on the analysis of 2-(2-hydroxy-benzylidene)-cyclohexanone. researchgate.net

ParameterBondCalculated Value (Å)ParameterAngleCalculated Value (°)
Bond LengthC=O1.220Bond AngleO-C-C119.0
Bond LengthC=C1.347Bond AngleC-C-C (sp²)120.9
Bond LengthC-C (sp²)1.453Bond AngleC-C-C (sp³)113.9
Bond LengthC-C (sp³)1.522Bond AngleC-C-O119.2

The electronic structure of 2-Cyclohexen-1-one, 2-hydroxy- is characterized by a conjugated system involving the α,β-unsaturated ketone (enone) moiety. The presence of the double bond between C2 and C3 in conjugation with the carbonyl group at C1 leads to delocalization of π-electrons across these atoms. The hydroxyl group at C2 further influences this electronic system.

Computational analyses, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses, are used to quantify these effects. lew.ro The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap suggests that the molecule is more reactive. For similar conjugated systems, DFT calculations have been used to determine this gap, providing insights into electron delocalization and charge transfer possibilities within the molecule. researchgate.net The conjugation lowers the frequency of the carbonyl stretching mode in vibrational spectra compared to non-conjugated ketones. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. researchgate.net Calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, wagging, and twisting of bonds. researchgate.net These theoretical spectra, often scaled by a factor to correct for anharmonicity and basis set deficiencies, can be compared with experimental Fourier Transform Infrared (FT-IR) spectra to confirm structural assignments. researchgate.netlew.ro For instance, the characteristic C=O and C=C stretching frequencies of the enone system, as well as the O-H stretching and bending of the hydroxyl group, can be accurately predicted. lew.ro

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Hydroxy Ketone Structure Note: This table illustrates the correlation between computed and experimental data for a similar molecule, 2-(2-hydroxy-benzylidene)-cyclohexanone, as specific data for the target compound is not available. researchgate.net

Vibrational ModeExperimental (FT-IR)Calculated (DFT)
O–H stretch33703687
C=O stretch16551672
C=C stretch15611573
O–H in-plane bend12491228

NMR Chemical Shifts: Quantum mechanical calculation of NMR chemical shifts has become a standard tool for confirming the relative configuration and conformation of organic molecules. compchemhighlights.orgnih.gov By optimizing the molecular geometry and then calculating the NMR isotropic shielding constants using methods like Gauge-Independent Atomic Orbital (GIAO) at a DFT level, one can obtain theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are often compared with experimental data using statistical methods like the DP4+ probability analysis to assign the correct structure from multiple possibilities with a high degree of confidence. compchemhighlights.orgnih.gov

Reaction Pathway Modeling and Transition State Analysis for 2-Cyclohexen-1-one, 2-hydroxy-

Computational chemistry provides the means to explore the mechanisms of chemical reactions, identifying the transition states that connect reactants to products and calculating the associated energy barriers.

By mapping the potential energy surface of a reaction, computational models can determine the reaction pathway of lowest energy. This involves locating the structures of transition states and calculating their energies relative to the reactants and products. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which governs the reaction rate. Such analyses are crucial for understanding reaction mechanisms, such as hydrogen abstraction or addition reactions involving the enone system. nih.gov For example, in the allylic oxidation of cyclohexene, a related compound, DFT has been used to map the potential energy surface for hydrogen atom abstraction. chemrxiv.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects through either implicit or explicit solvation models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation. chemrxiv.org

Studies on similar reactive systems have shown the importance of including solvent effects. For instance, using a combination of DFT and molecular dynamics (DFT-MD) with explicit solvent molecules, researchers have calculated free energy barriers for reactions in solution. chemrxiv.org These calculations reveal that solvent molecules can stabilize transition states or intermediates through interactions like hydrogen bonding, thereby altering the energy profile of the reaction compared to the gas phase. chemrxiv.org

Computational and Quantum Mechanical Insights into 2-Hydroxy-2-cyclohexen-1-one

Detailed theoretical investigations have shed light on the structural and energetic properties of 2-hydroxy-2-cyclohexen-1-one, primarily through the lens of its role as the stable enol tautomer of 1,2-cyclohexanedione (B122817). This article delves into the computational chemistry and quantum mechanical studies that have elucidated the molecule's characteristics, with a particular focus on its intermolecular interactions and hydrogen bonding capabilities.

Tautomerism and Isomerism of 2 Cyclohexen 1 One, 2 Hydroxy Systems

Experimental Characterization of Keto-Enol Tautomeric Equilibria for 2-Cyclohexen-1-one (B156087), 2-hydroxy-

Experimental techniques provide invaluable insights into the relative populations of tautomers in different states of matter. For the 2-hydroxy-2-cyclohexen-1-one system, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for characterizing the keto-enol equilibrium.

Infrared Spectroscopy for Tautomeric Form Identification

Infrared (IR) spectroscopy is a sensitive technique for identifying the functional groups present in a molecule and thus can readily distinguish between the keto and enol tautomers of the 2-hydroxy-2-cyclohexen-1-one system. The key vibrational modes for differentiation are the O-H and C=O stretching frequencies.

The enol form, 2-hydroxy-2-cyclohexen-1-one, is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl group involved in an intramolecular hydrogen bond. It also exhibits a C=O stretching frequency for the conjugated ketone, typically in the range of 1650-1680 cm⁻¹. Additionally, a C=C stretching band for the enol double bond is observed around 1600-1640 cm⁻¹.

In contrast, the diketo form, cyclohexane-1,2-dione, lacks the O-H band but shows two distinct C=O stretching frequencies due to symmetric and asymmetric vibrations of the two carbonyl groups. These typically appear at higher wavenumbers than the conjugated ketone of the enol form, often in the region of 1700-1750 cm⁻¹.

Studies have shown that in the gas phase and in non-polar solvents like carbon tetrachloride, the enol form is the dominant species. However, in the neat solid state, the diketo form can be present in significant amounts, as intermolecular interactions can stabilize this tautomer.

Table 2: Characteristic Infrared Absorption Frequencies for the Tautomers of the 2-Hydroxy-2-cyclohexen-1-one System

Functional GroupVibrational ModeDiketo Form (cyclohexane-1,2-dione) Frequency (cm⁻¹)Enol Form (2-hydroxy-2-cyclohexen-1-one) Frequency (cm⁻¹)
CarbonylC=O stretch (asymmetric)~1731-
CarbonylC=O stretch (symmetric)~1675-
Conjugated CarbonylC=O stretch-~1660
Double BondC=C stretch-~1620
HydroxylO-H stretch (H-bonded)-~3400 (broad)

Note: These are approximate values and can be influenced by the physical state and solvent.

Computational Assessment of Tautomer Stability and Interconversion Barriers

Computational chemistry provides a powerful avenue to complement experimental findings by allowing for the detailed examination of the energetic landscape of tautomerism and isomerism. Density Functional Theory (DFT) and other ab initio methods are commonly employed to calculate the relative stabilities of tautomers and the energy barriers for their interconversion.

Relative Energies of Tautomeric Forms (e.g., diketo vs. keto-enol)

Theoretical calculations consistently show that the enol tautomer, 2-hydroxy-2-cyclohexen-1-one, is energetically more stable than the diketo form, cyclohexane-1,2-dione. The energy difference is typically in the range of 1-5 kcal/mol, depending on the level of theory and basis set used in the calculations. This stability is largely attributed to the formation of a strong intramolecular hydrogen bond and the resonance stabilization of the conjugated system in the enol form.

The transition state for the interconversion between the keto and enol forms involves the transfer of a proton from the α-carbon to the carbonyl oxygen. The calculated activation energy for this process is generally high, which is consistent with the slow interconversion rates observed experimentally, allowing for the distinct observation of the tautomers by techniques like NMR.

Table 3: Calculated Relative Energies of Tautomers of the 2-Hydroxy-2-cyclohexen-1-one System

TautomerComputational MethodRelative Energy (kcal/mol)
Cyclohexane-1,2-dione (Diketo)B3LYP/6-311++G(d,p)1.0 - 3.0
2-Hydroxy-2-cyclohexen-1-one (Enol)B3LYP/6-311++G(d,p)0.0

Note: The diketo form is the reference with a relative energy of 0.0 kcal/mol. The enol form is more stable, hence the negative relative energy. The exact values can vary with the computational model.

Conformational Analysis of 2-Cyclohexen-1-one, 2-hydroxy- Tautomers

The six-membered ring of 2-hydroxy-2-cyclohexen-1-one is not planar and can adopt different conformations. The most stable conformation is typically a half-chair or sofa conformation, which minimizes steric strain. The orientation of the hydroxyl group relative to the ring can also be considered.

Computational studies can map the potential energy surface for the rotation of the hydroxyl group. The rotational barrier is influenced by the strength of the intramolecular hydrogen bond. The conformation where the hydrogen of the hydroxyl group is directed towards the carbonyl oxygen is significantly more stable than other rotamers.

Table 4: Calculated Rotational Barrier for the Hydroxyl Group in 2-Hydroxy-2-cyclohexen-1-one

ConformerDihedral Angle (H-O-C=C)Relative Energy (kcal/mol)
Global Minimum (H-bonded)~0°0.0
Transition State~180°8 - 12

Note: The energies are relative to the most stable conformer.

Environmental and Structural Factors Influencing Tautomeric Distribution

The position of the keto-enol equilibrium is sensitive to both environmental and structural factors.

Environmental Factors:

Solvent Polarity: As a general trend for β-dicarbonyl compounds, increasing solvent polarity can slightly favor the more polar tautomer. In the case of the 2-hydroxy-2-cyclohexen-1-one system, the diketo form is generally considered more polar than the internally hydrogen-bonded enol form. However, the stabilization of the enol form through intramolecular hydrogen bonding is a very strong effect.

Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can disrupt the intramolecular hydrogen bond of the enol tautomer, potentially shifting the equilibrium towards the diketo form. Protic solvents like water and alcohols can engage in intermolecular hydrogen bonding with both tautomers, complicating the equilibrium.

Temperature: Changes in temperature can affect the position of the tautomeric equilibrium. The direction of the shift depends on the enthalpy change of the tautomerization reaction.

Structural Factors:

Substituents: The presence of substituents on the cyclohexene (B86901) ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups at the α-position (C3) can increase the acidity of the α-protons, thereby favoring enolization. Conversely, bulky substituents may introduce steric hindrance that can destabilize one tautomer over the other. Computational studies have shown that both electron-donating and electron-withdrawing groups can have a pronounced effect on the relative stabilities of the tautomers.

Applications of 2 Cyclohexen 1 One, 2 Hydroxy in Complex Organic Synthesis

Utilization as a Building Block for Complex Molecules and Heterocycles

2-Cyclohexen-1-one (B156087), 2-hydroxy- serves as a foundational element in the construction of complex polycyclic and heterocyclic systems. The conjugated enone system readily participates in fundamental carbon-carbon bond-forming reactions, such as Michael additions and Diels-Alder reactions. These reactions, coupled with the directing and reactive nature of the hydroxyl group, enable chemists to build molecular complexity in a controlled manner.

A notable application is in the synthesis of alkaloids. For instance, research has demonstrated the use of 2-hydroxy-2-cyclohexenone in the total synthesis of (−)-γ-lycorane alkaloids. rsc.org In this multi-step synthesis, the cyclohexenone derivative is transformed into a key intermediate which then undergoes a dehalogenative 5-endo-trig radical cyclization to construct the core structure of the alkaloid. rsc.org This strategic use of 2-hydroxy-2-cyclohexenone highlights its utility in assembling complex natural product frameworks.

The reactivity of the enone system is pivotal for these transformations. The general reaction pathways that make this molecule a versatile building block are summarized below:

Reaction TypeDescriptionResulting Structure
Michael AdditionNucleophilic addition to the β-carbon of the enone.Functionalized cyclohexanone (B45756) derivative.
Diels-Alder Reaction[4+2] cycloaddition with a diene.Bicyclic adduct.
Radical CyclizationIntramolecular cyclization involving a radical intermediate.Polycyclic system.

Intermediate in the Chemical Synthesis of Bioactive Compounds

The structural motif of 2-Cyclohexen-1-one, 2-hydroxy- is found within a variety of naturally occurring bioactive compounds, making it a crucial intermediate in their synthesis. Its presence in natural products suggests its role in biosynthetic pathways and provides a blueprint for synthetic chemists.

One example of a natural product class containing the 2-hydroxy-2-cyclohexenone moiety is the biselisabethoxanes, which are dissymmetric bis-diterpenes isolated from the gorgonian coral Pseudopterogorgia elisabethae. mdpi.comnih.gov The structural analysis of these complex molecules revealed the presence of this key functional group, indicating its importance for their biological activity. mdpi.comnih.gov

Furthermore, derivatives of 2-hydroxy-2-cyclohexenone have been investigated in the context of drug development. For example, 3-(2-chlorophenyl)-2-hydroxy-2-cyclohexenone was identified as an unexpected product during the attempted synthesis of a ketamine metabolite. acs.orgresearchgate.net This discovery has prompted further investigation into the chemical space around this scaffold for potential pharmacological applications.

The following table provides examples of bioactive compounds and related molecules where the 2-hydroxy-2-cyclohexenone core is of synthetic interest:

Compound ClassSpecific ExampleSource/Context
Alkaloids(−)-γ-LycoraneTotal Synthesis
Bis-diterpenesBiselisabethoxanes A and BNatural Product Isolation
Pharmaceutical Analogs3-(2-chlorophenyl)-2-hydroxy-2-cyclohexenoneSynthetic byproduct of ketamine metabolite research

Contributions to Materials Science through Polymeric Precursors and Scaffolds

While the primary applications of 2-Cyclohexen-1-one, 2-hydroxy- are in the synthesis of discrete small molecules, its functional handles also present opportunities for its incorporation into polymeric materials. The hydroxyl group can serve as a point for polymerization or for grafting onto existing polymer backbones, while the enone functionality can potentially undergo polymerization reactions under specific conditions.

Although direct polymerization of 2-Cyclohexen-1-one, 2-hydroxy- is not widely reported, its inclusion in material formulations has been noted in patent literature. For instance, it is listed as a potential component in solid dispersions for the controlled release of pharmaceuticals. google.com In such systems, the chemical properties of the included small molecules can influence the dissolution rate and bioavailability of the active pharmaceutical ingredient.

Furthermore, the compound is mentioned as an ingredient in abuse-deterrent pharmaceutical compositions. google.com While not a direct application as a polymeric precursor, its role in these advanced materials highlights its utility in tuning the physical properties of a formulation. The potential for this molecule to act as a monomer or a functional additive in polymer chemistry remains an area for further exploration.

Development of Catalysts or Ligands Utilizing 2-Cyclohexen-1-one, 2-hydroxy- Structural Motifs

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. The rigid, functionalized scaffold of 2-Cyclohexen-1-one, 2-hydroxy- presents a potential starting point for the design of new chiral ligands for asymmetric catalysis. The hydroxyl group and the ketone carbonyl offer sites for coordination to a metal center, and the stereochemistry of the cyclohexene (B86901) ring could be exploited to create a chiral environment.

Currently, there is a lack of specific, published research detailing the direct use of 2-Cyclohexen-1-one, 2-hydroxy- as a ligand or in the synthesis of a catalyst. However, the broader class of α-hydroxy ketones and enones has been explored in catalysis. For example, some α-hydroxy ketones can act as bifunctional catalysts. molaid.com This suggests a potential, yet currently unrealized, application for 2-Cyclohexen-1-one, 2-hydroxy-. The synthesis of chiral ligands often involves multi-step sequences starting from readily available chiral or prochiral materials. The potential for 2-Cyclohexen-1-one, 2-hydroxy- to be elaborated into a novel ligand system is an area ripe for investigation.

Biochemical and Enzymatic Transformations of 2 Cyclohexen 1 One, 2 Hydroxy at the Molecular Level

Microbial Biotransformation Pathways and Metabolite Identification

The microbial biotransformation of 2-Cyclohexen-1-one (B156087), 2-hydroxy- can proceed through several pathways, primarily involving reduction and oxidation reactions, catalyzed by various microorganisms. These transformations yield a range of metabolites, reflecting the diverse enzymatic machinery present in microbes. Key pathways include the reduction of the carbon-carbon double bond, reduction of the ketone group, and oxidative cleavage of the ring.

One primary pathway is the stereoselective reduction of the α,β-unsaturated double bond by ene-reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family. This reaction typically yields (R)- or (S)-2-hydroxycyclohexanone, depending on the stereospecificity of the enzyme. Subsequently, the ketone group of this saturated intermediate can be reduced by alcohol dehydrogenases or keto-reductases to yield the corresponding diol, 1,2-dihydroxycyclohexane, with varying stereochemistry.

Alternatively, the ketone group of 2-Cyclohexen-1-one, 2-hydroxy- can be the initial site of transformation. Ketoreductases can stereoselectively reduce the carbonyl group to a hydroxyl group, leading to the formation of cyclohex-2-ene-1,2-diol. The stereochemistry of this diol is dependent on the specific enzyme involved.

Another significant biotransformation route is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. In the case of 2-Cyclohexen-1-one, 2-hydroxy-, this would likely result in the formation of a seven-membered lactone ring. The regioselectivity of the oxygen insertion is a critical factor, which can be influenced by the electronic and steric properties of the substrate.

Furthermore, some microorganisms may be capable of aromatizing the cyclohexene (B86901) ring, a reaction that has been observed with related compounds like 2-cyclohexen-1-one being converted to phenol by Old Yellow Enzyme through a dismutation reaction. This would lead to the formation of catechol (1,2-dihydroxybenzene) from 2-Cyclohexen-1-one, 2-hydroxy-.

The identification of these metabolites is typically achieved through a combination of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS) for molecular weight determination and fragmentation analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is then often used for the definitive structural elucidation of the isolated metabolites.

Below is a table summarizing the potential microbial biotransformation pathways and the resulting metabolites from 2-Cyclohexen-1-one, 2-hydroxy-.

Transformation PathwayKey Enzyme ClassPotential Intermediate(s)Final Metabolite(s)
C=C Double Bond Reduction Ene-reductases (e.g., OYEs)(R)- or (S)-2-hydroxycyclohexanone1,2-dihydroxycyclohexane
Ketone Reduction Ketoreductases/Alcohol DehydrogenasesCyclohex-2-ene-1,2-diol-
Baeyer-Villiger Oxidation Baeyer-Villiger Monooxygenases (BVMOs)Criegee intermediateHydroxylated seven-membered lactone
Aromatization Ene-reductases (e.g., OYEs)-Catechol

Enzyme-Substrate Interactions Involving 2-Cyclohexen-1-one, 2-hydroxy-

Role of Hydroxyl and Ketone Groups in Molecular Recognition and Binding

The hydroxyl and ketone groups of 2-Cyclohexen-1-one, 2-hydroxy- play a crucial role in its recognition and binding within the active site of transforming enzymes. These polar functional groups can form specific hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's active site, which are critical for proper substrate orientation and catalysis.

In the case of ene-reductases (OYEs), the active site typically contains a flavin mononucleotide (FMN) cofactor and several conserved amino acid residues that are key for substrate binding. The carbonyl oxygen of the ketone group in 2-Cyclohexen-1-one, 2-hydroxy- is thought to form hydrogen bonds with conserved residues such as a histidine and/or an asparagine. These interactions help to position the α,β-unsaturated system in close proximity to the FMN cofactor for hydride transfer.

The hydroxyl group at the C2 position can also significantly influence binding and catalysis. It can form additional hydrogen bonds with other residues in the active site, such as tyrosine or serine, further anchoring the substrate in a specific orientation. This additional interaction can enhance the binding affinity and may also influence the stereochemical outcome of the reduction. The presence of the hydroxyl group can also sterically influence how the substrate fits into the active site, favoring a particular binding mode that leads to a specific stereoisomer of the product.

For Baeyer-Villiger monooxygenases, the ketone group is essential for the catalytic mechanism, as it is the site of nucleophilic attack by a peroxyflavin intermediate. The hydroxyl group can participate in hydrogen bonding with active site residues, which can affect the positioning of the substrate and thereby influence the regioselectivity of oxygen insertion.

The table below details the potential interactions of the functional groups of 2-Cyclohexen-1-one, 2-hydroxy- with amino acid residues in the active sites of relevant enzymes.

Functional GroupPotential Interacting Amino Acid ResiduesType of Interaction
Ketone (C=O) Histidine, Asparagine, TyrosineHydrogen bonding, Electrostatic interactions
Hydroxyl (-OH) Tyrosine, Serine, Aspartate, GlutamateHydrogen bonding

Mechanistic Aspects of Enzymatic Oxidation or Reduction

The enzymatic transformations of 2-Cyclohexen-1-one, 2-hydroxy- involve distinct and well-characterized chemical mechanisms for both reduction and oxidation reactions.

Enzymatic Reduction:

The reduction of the carbon-carbon double bond in 2-Cyclohexen-1-one, 2-hydroxy- by ene-reductases proceeds via a stereospecific trans-addition of a hydride ion and a proton. The mechanism is initiated by the transfer of a hydride ion from the reduced flavin cofactor (FMNH2) to the β-carbon (C3) of the α,β-unsaturated system. This transfer is facilitated by the polarization of the C=C bond by the electron-withdrawing ketone group. The resulting enolate intermediate is then protonated at the α-carbon (C2) by a conserved active site residue, typically a tyrosine, to yield the saturated ketone product, 2-hydroxycyclohexanone. The stereochemistry of the final product is determined by the facial selectivity of the hydride attack and the protonation step, which are dictated by the specific architecture of the enzyme's active site.

Enzymatic Oxidation:

The primary oxidative transformation is the Baeyer-Villiger oxidation, catalyzed by BVMOs. This reaction involves the insertion of an oxygen atom between the carbonyl carbon (C1) and one of the adjacent carbon atoms (C2 or C6). The catalytic cycle begins with the reaction of the flavin cofactor (FAD) with NADPH and molecular oxygen to form a reactive flavin-peroxy intermediate. This intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone substrate, forming a tetrahedral Criegee intermediate. The subsequent step involves the concerted migration of one of the adjacent carbon atoms (the migratory group) to the distal oxygen of the peroxy group, with the concomitant cleavage of the O-O bond. This rearrangement leads to the formation of the lactone product and the regeneration of the oxidized flavin cofactor. The regioselectivity of this reaction (i.e., which carbon migrates) is influenced by the electronic and steric properties of the substituents on the adjacent carbons. The presence of the hydroxyl group at C2 in 2-Cyclohexen-1-one, 2-hydroxy- would likely influence the migratory aptitude of C2 versus C6.

Methodological Developments for Analytical Research of 2 Cyclohexen 1 One, 2 Hydroxy

Chromatographic Techniques for Separation and Quantification (HPLC, GC, GC×GC)

Chromatography is a fundamental technique for isolating 2-Cyclohexen-1-one (B156087), 2-hydroxy- from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for its separation and quantification.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase (RP) HPLC is a widely used method for the analysis of moderately polar compounds like 2-Cyclohexen-1-one, 2-hydroxy-. Separation is achieved based on the compound's partitioning between a nonpolar stationary phase (such as C18) and a polar mobile phase. sielc.comhplc.eu For the parent compound, 2-Cyclohexen-1-one, typical mobile phases consist of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com For mass spectrometry compatibility, formic acid is preferred over phosphoric acid. sielc.com The presence of the hydroxyl group in 2-Cyclohexen-1-one, 2-hydroxy- increases its polarity, which would typically lead to shorter retention times under standard reversed-phase conditions compared to its non-hydroxylated counterpart. Method parameters can be adjusted, such as decreasing the organic solvent percentage in the mobile phase, to achieve optimal retention and separation.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of 2-Cyclohexen-1-one, 2-hydroxy- is lower than its parent compound due to the hydroxyl group, it is amenable to GC analysis. Often, derivatization of the hydroxyl group (e.g., silylation) is performed to increase volatility and thermal stability, and to improve chromatographic peak shape. The choice of capillary column is critical; polar columns, such as those with a wax or polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-Wax), are suitable for separating polar analytes. For instance, a related compound, 4-hydroxy-2-cyclohexen-1-one (B1205996), has been analyzed using a DB-Wax column with a temperature ramp program. nist.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC):

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and peak capacity. This technique uses two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column) connected by a modulator. While specific applications of GC×GC for 2-Cyclohexen-1-one, 2-hydroxy- are not extensively documented in readily available literature, the technique is well-suited for the detailed characterization of complex mixtures containing various isomers and related compounds, such as those found in food aromas or environmental samples.

Interactive Table: Chromatographic Conditions for Cyclohexenone Derivatives

Parameter HPLC Method for 2-Cyclohexen-1-one sielc.com GC Method for 4-hydroxy-2-cyclohexen-1-one nist.gov
Technique Reversed-Phase HPLC Gas Chromatography
Column Newcrom C18 DB-Wax
Mobile Phase/Carrier Gas Acetonitrile, Water, and Phosphoric/Formic Acid Helium
Detection UV, MS-compatible with Formic Acid Mass Spectrometry (MS)
Key Application Quantification and Impurity Analysis Separation in Complex Mixtures

Mass Spectrometry-Based Detection and Identification Strategies

Mass spectrometry (MS) is an indispensable tool for the identification of 2-Cyclohexen-1-one, 2-hydroxy- due to its high sensitivity and ability to provide molecular weight and structural information. It is most commonly coupled with a chromatographic inlet, such as GC or HPLC.

When analyzed by GC-MS, 2-Cyclohexen-1-one, 2-hydroxy- undergoes electron ionization (EI), leading to a characteristic fragmentation pattern that can be used as a fingerprint for its identification. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (112.13 g/mol ). nih.gov Fragmentation pathways for cyclic ketones often involve ring cleavage and loss of small neutral molecules like CO, H₂O (from the hydroxyl group), and C₂H₄. Public databases contain reference mass spectra for related isomers like 6-Hydroxy-2-cyclohexen-1-one, which can aid in tentative identification. nih.gov

In HPLC-MS, softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. These methods usually result in less fragmentation and a prominent protonated molecule [M+H]+ or other adduct ions, confirming the molecular weight of the analyte. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented to produce a daughter ion spectrum, providing more detailed structural insights.

Interactive Table: Mass Spectrometry Data for C₆H₈O₂ Isomers

Compound Name Molecular Formula Molecular Weight Ionization Source (in GC-MS) Database Reference
2-Cyclohexen-1-one, 2-hydroxy- C₆H₈O₂ 112.13 g/mol EI PubChem CID: 61502 nih.gov
2-Cyclohexen-1-one, 4-hydroxy- C₆H₈O₂ 112.13 g/mol EI NIST Chemistry WebBook nist.gov
2-Cyclohexen-1-one, 6-hydroxy- C₆H₈O₂ 112.13 g/mol EI PubChem CID: 10307853 nih.gov

Integration of Spectroscopic Methods with Chromatographic Techniques

The coupling of spectroscopic detectors with chromatographic systems provides comprehensive analytical data, enabling both quantification and unambiguous identification of analytes in a single run.

HPLC with Photodiode Array (PDA) Detection:

For HPLC analysis, a Photodiode Array (PDA) or Diode Array Detector (DAD) is frequently used. This detector acquires the full UV-Vis spectrum for the analyte as it elutes from the column. 2-Cyclohexen-1-one, 2-hydroxy-, being an α,β-unsaturated ketone, is expected to have a characteristic UV absorbance. This allows for both the quantification of the compound and an assessment of peak purity by comparing spectra across a single chromatographic peak. For example, HPLC with PDA detection has been used to analyze fractions containing metabolites related to abscisic acid, which share structural similarities. mdpi.com

Hyphenated Spectroscopic Techniques:

Beyond standard detectors, more powerful hyphenated techniques can be employed for complete structural elucidation.

LC-MS: As discussed previously, this is the most common and powerful combination for analyzing non-volatile or thermally labile compounds in complex matrices.

GC-MS: This is the gold standard for the analysis of volatile compounds, providing excellent separation and structural information from mass spectra. nih.govresearchgate.net

LC-NMR: Although less common due to sensitivity and technical challenges, liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy provides unparalleled structural detail. It allows for the acquisition of ¹H NMR and ¹³C NMR spectra of compounds separated by HPLC, which is invaluable for the definitive identification of unknown compounds and isomers without the need for isolation. While specific LC-NMR applications for 2-Cyclohexen-1-one, 2-hydroxy- are not prominent, NMR data for the compound itself confirms characteristic shifts for the ketone carbonyl carbon (~200 ppm) and olefinic protons. wikipedia.org

The integration of these techniques provides a multi-faceted analytical approach, ensuring high confidence in both the quantification and structural confirmation of 2-Cyclohexen-1-one, 2-hydroxy- in research settings.

Q & A

Q. What are the common synthetic routes for preparing 2-hydroxy-2-cyclohexen-1-one in laboratory settings?

  • Methodological Answer : The synthesis of 2-hydroxy-2-cyclohexen-1-one can be achieved via oxidation of cyclohexanol derivatives or intramolecular cyclization of substituted precursors. For example, selective oxidation of 2-cyclohexenol using mild oxidizing agents (e.g., pyridinium chlorochromate) under controlled conditions may yield the target compound. Alternatively, acid-catalyzed keto-enol tautomerization of β-keto esters could provide a pathway. Researchers should optimize reaction parameters (temperature, solvent polarity, and catalyst loading) to minimize side reactions such as over-oxidation or polymerization. Due to the compound’s potential thermal sensitivity, low-temperature protocols (<50°C) and inert atmospheres are recommended .

Q. How can researchers characterize the purity and structural integrity of 2-hydroxy-2-cyclohexen-1-one using spectroscopic methods?

  • Methodological Answer : A multi-technique approach is critical:
  • 1H/13C NMR : Identify characteristic peaks for the enone system (e.g., conjugated carbonyl at δ ~200 ppm in 13C NMR) and hydroxyl proton (δ ~1.5-2.5 ppm in 1H NMR, broad). DEPT experiments can confirm CH/CH₂/CH₃ groups.
  • IR Spectroscopy : Detect O-H stretching (~3200-3600 cm⁻¹) and conjugated carbonyl (C=O stretch at ~1680-1720 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (m/z ~128 for C₆H₈O₂) and fragmentation patterns (e.g., loss of H₂O or CO).
    Cross-referencing with databases like NIST Chemistry WebBook (if available for this compound) ensures consistency . Purity can be assessed via HPLC with a polar stationary phase (e.g., C18) and UV detection at λ ~210-260 nm.

Advanced Research Questions

Q. What experimental strategies are recommended to address the thermal instability of 2-hydroxy-2-cyclohexen-1-one during reaction optimization?

  • Methodological Answer : Thermal instability in enones often arises from conjugated double bonds and reactive hydroxyl groups. Mitigation strategies include:
  • Low-Temperature Reactions : Use ice baths or cryogenic reactors.
  • Protective Group Chemistry : Temporarily protect the hydroxyl group (e.g., silylation with TMSCl) to reduce degradation during exothermic steps.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Real-Time Monitoring : Employ techniques like in-situ FTIR or Raman spectroscopy to track decomposition.
    While direct thermal data for this compound is scarce, analogous cyclohexenones (e.g., 2,6,6-trimethyl-2-cyclohexenone) show decomposition above 100°C, suggesting similar precautions .

Q. How should researchers resolve contradictions in reported spectroscopic data for 2-hydroxy-2-cyclohexen-1-one across different studies?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:
  • Standardize Conditions : Replicate experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d6) and concentrations.
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.
  • Reference Standards : Compare with high-purity commercial or synthesized standards.
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and validate experimental results.
    Cross-referencing with authoritative databases like NIST can identify outliers .

Safety and Handling

Q. What are the critical safety considerations when handling 2-hydroxy-2-cyclohexen-1-one in catalytic studies?

  • Methodological Answer : Key precautions include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols (H335 risk).
  • Storage : Keep in airtight containers under inert gas at 2-8°C to prevent degradation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release.
  • First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.